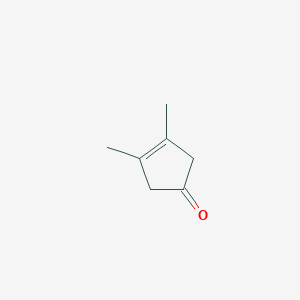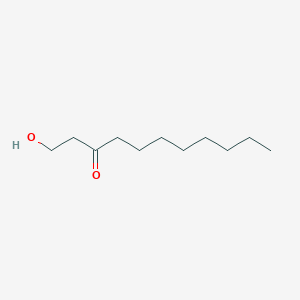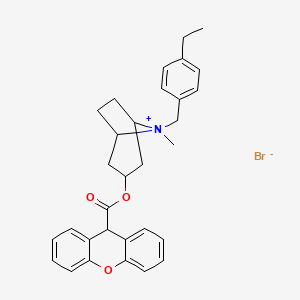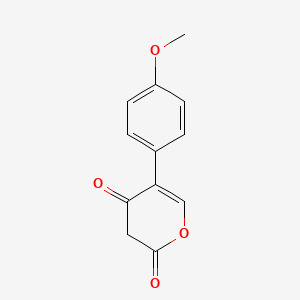
4-Acetyl-5-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the ozonolysis of unsaturated precursors such as (S)-(-)-limonene. In the presence of pyridine, controlled ozonolysis can yield 4-methyl-3-(3-oxobutyl)pent-4-enal or 4-methyl-3-(3-oxobutyl)pent-4-enoic acid, depending on the solvent used (CH2Cl2 or MeOH). Exhaustive ozonolysis produces 3-acetyl-6-oxoheptanoic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ozonolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-oxoheptanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like hydroxylamine, forming oximes or hydrazones.
Major Products: The major products formed from these reactions include various derivatives such as oximes, hydrazones, and reduced forms of the compound.
Scientific Research Applications
4-Acetyl-5-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-oxoheptanoic acid involves its interaction with various molecular targets and pathways. The compound’s acetyl and oxo groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins .
Comparison with Similar Compounds
- 4-Oxopentanoic acid
- 3-Acetyl-6-oxoheptanoic acid
- 4-Methyl-3-(3-oxobutyl)pent-4-enoic acid
Uniqueness: 4-Acetyl-5-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
85938-62-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-acetyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-3-8(11)7(6(2)10)4-5-9(12)13/h7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
VYMLOXGECJVYIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)





![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)



